(1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate is a chemical compound that belongs to the class of phthalazinone derivatives This compound is characterized by the presence of a phthalazinone core structure, which is a bicyclic system containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate typically involves the condensation of phthalic anhydride with hydrazine to form the phthalazinone core. This intermediate is then subjected to further reactions to introduce the phenyl group and the acetic acid moiety. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as hydrazine derivatives.
Substitution: The phenyl group and acetic acid moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives
Scientific Research Applications
(1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with DNA or proteins, affecting cellular processes and leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone derivatives: Compounds with similar core structures, such as 1-oxo-2-phthalazinyl acetic acid and 4-phenylphthalazinone.
Phenylacetic acid derivatives: Compounds with similar acetic acid moieties, such as phenylacetic acid and its derivatives.
Uniqueness
(1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate is unique due to its combination of a phthalazinone core, a phenyl group, and an acetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the phthalazinone core may enhance its biological activity, while the phenyl group and acetic acid moiety contribute to its chemical reactivity and versatility in various applications.
Properties
IUPAC Name |
2-(1-oxo-4-phenylphthalazin-2-yl)acetic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3.H2O/c19-14(20)10-18-16(21)13-9-5-4-8-12(13)15(17-18)11-6-2-1-3-7-11;/h1-9H,10H2,(H,19,20);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLCUQJDECARTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.